molecular formula C28H31BrN2O2 B12414019 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide

Cat. No.: B12414019
M. Wt: 511.5 g/mol
InChI Key: UQAVIASOPREUIT-AIYGDQPQSA-N
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Description

2,2-Diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide is a complex organic compound with a unique structure It features a pyrrolidine ring, a benzofuran moiety, and multiple deuterium atoms, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide involves several steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Introduction of Deuterium Atoms: Deuterium atoms can be introduced via deuterium exchange reactions using deuterated solvents or reagents.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the reaction of appropriate amines with aldehydes or ketones, followed by cyclization.

    Coupling Reactions: The benzofuran and pyrrolidine moieties are coupled using standard organic coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Hydrobromide Salt: The final compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model molecule for studying deuterium effects on reaction mechanisms and kinetics. Its unique structure also makes it a valuable tool for exploring new synthetic methodologies.

Biology

In biological research, the compound’s interactions with enzymes and receptors can be studied to understand its potential as a therapeutic agent. Its deuterium atoms may influence metabolic stability and bioavailability.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, leading to enhanced efficacy and reduced side effects. The benzofuran moiety may interact with aromatic residues in the target proteins, while the pyrrolidine ring may enhance binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide: Similar structure but without the hydrobromide salt form.

    2,2-Diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrochloride: Similar structure but with a hydrochloride salt form.

Uniqueness

The hydrobromide salt form of the compound may offer unique advantages in terms of solubility and stability compared to its non-salt or hydrochloride salt counterparts. The presence of deuterium atoms also distinguishes it from non-deuterated analogs, potentially offering improved metabolic stability and reduced side effects.

Properties

Molecular Formula

C28H31BrN2O2

Molecular Weight

511.5 g/mol

IUPAC Name

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/i13D2,16D2;

InChI Key

UQAVIASOPREUIT-AIYGDQPQSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br

Origin of Product

United States

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